2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid
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Overview
Description
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amino acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like water and ethyl acetate, and reagents such as sodium chloride and Oxone. The reaction is carried out at room temperature with continuous stirring until the starting materials are fully consumed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as flash chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium bisulfite.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Oxone, sodium chloride, and sodium bisulfite. The reactions are typically carried out in solvents like water and ethyl acetate at room temperature .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. Molecular docking studies have shown that the compound can bind to targets such as Lm-PTR1, justifying its better antileishmanial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazole
- 5-Chloro-1H-pyrazole
- Hydrazine-coupled pyrazole derivatives
Uniqueness
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to other pyrazole derivatives, it has shown superior activity in certain biological assays, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14) |
InChI Key |
YDRNTXZNCKFKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Cl)(C(=O)O)N |
Origin of Product |
United States |
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